molecular formula C18H22O3 B15006148 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione

Cat. No.: B15006148
M. Wt: 286.4 g/mol
InChI Key: WRFDQTVPXGCZCB-UHFFFAOYSA-N
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Description

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione is a spirocyclic diketone featuring a unique fused-ring system. Its structure consists of a central spiro carbon bridging a cyclohexane ring and a γ-lactone ring (2-oxaspiro framework), with additional substituents: two methyl groups at the 4,4-positions and a phenyl group at the 1-position.

Properties

Molecular Formula

C18H22O3

Molecular Weight

286.4 g/mol

IUPAC Name

4,4-dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione

InChI

InChI=1S/C18H22O3/c1-17(2)15(19)18(11-7-4-8-12-18)14(21-16(17)20)13-9-5-3-6-10-13/h3,5-6,9-10,14H,4,7-8,11-12H2,1-2H3

InChI Key

WRFDQTVPXGCZCB-UHFFFAOYSA-N

Canonical SMILES

CC1(C(=O)C2(CCCCC2)C(OC1=O)C3=CC=CC=C3)C

Origin of Product

United States

Preparation Methods

Lewis Acid-Catalyzed Cyclization

  • Reagents : Dimedone (1 mmol), diarylideneacetone (1 mmol), BF₃·Et₂O (0.1 mmol).
  • Procedure : Stir in DCM at RT for 6 hours. Purify via silica gel chromatography.

Transition Metal-Catalyzed Cyclization

  • Reagents : Cu[(CH₃CN)₄]ClO₄ (0.05 mmol), PhI(OAc)₂ (2 mmol).
  • Procedure : Stir in DCM at RT for 24 hours. Isolate via flash chromatography.

Chemical Reactions Analysis

Types of Reactions

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can convert the compound into alcohols or alkanes.

    Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the spiro carbon, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

    Reduction: Lithium aluminum hydride (LiAlH4) in dry ether or tetrahydrofuran (THF).

    Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols, alkanes.

    Substitution: Halogenated derivatives, substituted phenyl compounds.

Scientific Research Applications

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and spiro compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a lead compound in drug discovery and development for various therapeutic applications.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Key Structural Features:

  • Spiro Core : The spiro[5.5]undecane system provides steric constraints, influencing reactivity and intermolecular interactions.
  • Functional Groups : The 3,5-dione moieties render the compound polar and capable of hydrogen bonding.

Comparison with Similar Compounds

Spirocyclic diketones exhibit diverse biological and physicochemical properties depending on their substituents and ring sizes. Below is a detailed comparison of 4,4-dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione with structurally related compounds.

Key Findings:

Ring System Variations :

  • 2-Oxaspiro vs. 1,4-Diazaspiro : The replacement of oxygen with nitrogen in the heterocycle (e.g., 1,4-diazaspiro derivatives) increases hydrogen-bonding capacity and alters electronic properties, impacting solubility and bioactivity .
  • Spiro[5.5] vs. Spiro[4.5] : Smaller spiro systems (e.g., spiro[4.5]decane in compounds 5a–c) reduce steric bulk, often leading to higher yields (e.g., 50–85% for spiro[4.5] vs. 60–80% for spiro[5.5]) .

Alkyl/Aryl Substituents: 4-Benzyl (6n) and tetrazolyl (6v) groups increase lipophilicity and introduce functional diversity, enabling applications in drug design .

Reactivity and Stability :

  • The 4,4-dimethyl groups in the target compound and its 2-azaspiro analog (from ) impart steric protection, preventing deprotonation and carbene formation despite structural similarity to reactive precursors .
  • In contrast, unsubstituted spiro diketones (e.g., 1,4-diazaspiro[5.5]undecane-3,5-dione) are more reactive, facilitating alkylation and aralkylation reactions .

Table 2: Spectroscopic Data Comparison

Compound IR (C=O stretch, cm⁻¹) $^1$H-NMR (Key Signals) Reference
This compound Not reported Not reported
1-Phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (5d) 1720, 1685 δ 7.05–7.13 (m, 5H, Ph)
4-Benzyl-1-phenyl-1,4-diazaspiro[5.5]undecane-3,5-dione (6n) 1725, 1678 δ 5.03 (s, 2H, CH₂Ph); δ 7.38–7.39 (m, 5H)
1-(Tetrazol-5-yl)-1,4-diazaspiro[5.5]undecane-3,5-dione (6v) 3400 (NH) δ 5.03 (s, 2H, CH₂-tetrazole)

Biological Activity

4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione is a complex organic compound recognized for its unique spirocyclic structure and potential biological activities. This compound features a bicyclic framework with two carbonyl groups at the 3 and 5 positions, which significantly influence its chemical behavior and potential applications in medicinal chemistry and materials science. This article explores the biological activity of this compound, focusing on its pharmacological properties, synthesis, and related research findings.

Structure and Composition

  • Molecular Formula : C16H18O3
  • Molecular Weight : 270.31 g/mol
  • Structural Characteristics : The compound's spiro[5.5]undecane framework contributes to its stability and reactivity, making it a subject of interest in various chemical transformations.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions that allow for the introduction of various functional groups, enhancing its versatility in organic synthesis.

Pharmacological Properties

Research indicates that compounds with similar structural characteristics exhibit various biological activities, including:

  • Antimicrobial Activity : Some derivatives have shown promising antimicrobial effects against a range of pathogens.
  • Anti-inflammatory Effects : The presence of carbonyl groups is often associated with anti-inflammatory activity, potentially through inhibition of key inflammatory pathways.
  • Analgesic Properties : Compounds in this class have been evaluated for their analgesic effects using models such as the writhing test and hot plate test.

Case Study 1: Analgesic Activity Assessment

A study on oxazolones, structurally related to this compound, demonstrated significant analgesic effects. The results indicated that certain derivatives exhibited high efficacy in pain relief without notable toxicity, as assessed by histopathological examinations .

Case Study 2: Anti-inflammatory Mechanisms

Research involving similar compounds has revealed their potential to inhibit cyclooxygenase enzymes (COX), which are crucial in the inflammatory response. Molecular docking simulations suggested that these compounds could effectively bind to COX-2, indicating their therapeutic potential in treating inflammatory conditions .

Comparative Analysis

The following table summarizes the biological activities of structurally similar compounds:

Compound NameStructure FeaturesNotable Biological Activity
3-(4-chlorophenyl)-4-methyl-2-oxaspiro[5.5]undecane-1,5-dioneChlorophenyl substitutionPotential anti-inflammatory
2-Oxaspiro[5.5]undecane-1,5-dioneSimplified oxaspiro structureBasic scaffold for drug development
3-(4-nitrophenyl)-4-methyl-2-oxaspiro[5.5]undecaneNitrophenyl groupIncreased reactivity due to electron-withdrawing effect

These compounds exhibit varying degrees of biological activity based on their substituents and structural modifications.

Q & A

Basic Research Questions

Q. What synthetic methodologies are reported for spirocyclic diones structurally related to 4,4-Dimethyl-1-phenyl-2-oxaspiro[5.5]undecane-3,5-dione?

  • Answer: A common approach involves cyclocondensation reactions. For example, 1-aryl-1,4-diazaspiro[5.5]undecane-3,5-diones are synthesized by refluxing carboxylic acid derivatives with ethylenediamine in dioxane under acidic conditions (HCl), followed by neutralization and extraction . Alkylation of the intermediate diketopiperazine derivatives using alkylating agents (e.g., methyl bromoacetate) in acetone with K₂CO₃ and phase-transfer catalysts yields substituted spiro compounds . Adapting this method, the target compound could be synthesized via analogous cyclization and functionalization steps.

Q. How can the purity and structural integrity of this compound be validated post-synthesis?

  • Answer: Use a combination of spectroscopic techniques:

  • IR spectroscopy to confirm carbonyl stretches (e.g., imide C=O bands at ~1685–1720 cm⁻¹) .
  • ¹H/¹³C NMR to identify spirocyclic proton environments (e.g., cyclopentyl CH₂ signals at δ 1.80–2.37 ppm) and aromatic protons from the phenyl group .
  • Mass spectrometry (e.g., ESI-MS) to verify molecular weight and fragmentation patterns .

Q. What are the key reactivity patterns of spirocyclic diones under acidic or basic conditions?

  • Answer: Spirocyclic diones are susceptible to ring-opening reactions under strong acidic/basic conditions. For instance, diazaspiro diones undergo hydrolysis to yield diketopiperazine derivatives when treated with aqueous HCl or NaOH . The 2-oxaspiro moiety in the target compound may exhibit similar reactivity, requiring careful pH control during storage and handling.

Advanced Research Questions

Q. How can computational modeling optimize the synthesis or application of this compound?

  • Answer: Density Functional Theory (DFT) calculations can predict transition states for cyclization steps, guiding solvent and catalyst selection. Molecular docking studies (e.g., against neurological targets like sodium channels) may explain anticonvulsant activity observed in structurally related diazaspiro diones . Tools like Gaussian or AutoDock are recommended for such analyses.

Q. What strategies address contradictions in spectral data or synthetic yields for spirocyclic diones?

  • Answer: Discrepancies in NMR or IR data often arise from conformational flexibility or solvent effects. For example, cyclopentyl CH₂ signals in diazaspiro diones show splitting due to restricted rotation . To resolve yield inconsistencies (e.g., 50–85% in similar syntheses ), optimize reaction parameters (temperature, catalyst loading) via Design of Experiments (DoE) frameworks.

Q. How does the substitution pattern (e.g., 4,4-dimethyl vs. phenyl groups) influence the compound’s stability and bioactivity?

  • Answer: Electron-donating groups (e.g., methyl) enhance steric protection of the spiro core, improving thermal stability. Conversely, phenyl groups may increase π-π stacking interactions with biological targets, as seen in anticonvulsant diazaspiro diones . Stability assays (TGA/DSC) and in vitro receptor binding studies are recommended to validate these effects.

Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?

  • Answer: Key issues include:

  • Solvent selection : Dioxane (used in small-scale syntheses ) is carcinogenic; replace with safer alternatives like THF.
  • Purification : Column chromatography is impractical for large batches. Switch to recrystallization or centrifugal partition chromatography .
  • Byproduct control : Monitor imide ring-opening byproducts via inline FTIR or HPLC.

Methodological Notes

  • Synthesis Optimization : Use High-Throughput Experimentation (HTE) to screen catalysts (e.g., Pd/C for hydrogenation steps) .
  • Data Validation : Cross-reference spectral data with NIST Chemistry WebBook entries for analogous compounds .
  • Biological Testing : Follow protocols for MES (Maximal Electroshock) or ScPTZ (subcutaneous pentylenetetrazole) assays to evaluate anticonvulsant potential .

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